1-Benzylazepan-4-one hydrochloride
CAS No.: 1208-76-0
Cat. No.: VC20943841
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208-76-0 |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| IUPAC Name | 1-benzylazepan-4-one;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO.ClH/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2;1H |
| Standard InChI Key | TVIICJDDSIMWQT-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl |
Introduction
1-Benzylazepan-4-one hydrochloride is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is a derivative of azepane, a seven-membered ring compound, with a benzyl group attached to the nitrogen atom and a carbonyl group at the fourth position of the azepane ring. This compound is often referred to by its synonyms, including 1-benzylazepan-4-one hydrochloride, 1-Benzyl-4-oxoazepane HCl, and 1-BENZYL-4-AZEPANONE HYDROCHLORIDE .
Synthesis and Preparation
While specific synthesis methods for 1-Benzylazepan-4-one hydrochloride are not detailed in the available literature, related compounds like 1-Benzylazepane can be synthesized through reactions involving azepane and benzaldehyde derivatives . Typically, such reactions involve the use of reducing agents or catalysts to facilitate the formation of the benzylated azepane structure.
Research Findings and Future Directions
Given the lack of detailed research findings on 1-Benzylazepan-4-one hydrochloride, future studies could focus on exploring its potential biological activities, synthesizing related compounds with improved properties, and investigating its applications in pharmaceutical or chemical industries.
Data Table: Chemical Identifiers for 1-Benzylazepan-4-one Hydrochloride
| Identifier | Value |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| PubChem CID | 13072029 |
| InChIKey | TVIICJDDSIMWQT-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl |
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